molecular formula C3H6Cl3N B2652994 3,3-Dichloroprop-2-en-1-amine hydrochloride CAS No. 55233-81-3

3,3-Dichloroprop-2-en-1-amine hydrochloride

Cat. No. B2652994
CAS RN: 55233-81-3
M. Wt: 162.44
InChI Key: FZRKAZGRXXRRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloroprop-2-en-1-amine hydrochloride is a research chemical . It has the molecular formula C3H6Cl3N and a molecular weight of 162.44 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H . This indicates that the molecule consists of a propene chain with two chlorine atoms attached to the third carbon atom and an amine group attached to the second carbon atom. An additional chloride ion is associated with the molecule, forming the hydrochloride salt.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 249-250 degrees Celsius .

Scientific Research Applications

Reactive Nitrogen and Phosphorus Removal

Poly(allyl amine hydrochloride) polymer hydrogels have been developed to efficiently remove nitrate, nitrite, and orthophosphate nutrient anions from aquaculture wastewater, showcasing an application in environmental cleanup and water treatment. These hydrogels, prepared by chemically crosslinking linear PAA·HCl chains with epichlorohydrin, demonstrate significant reduction in nutrient concentrations, making them suitable for discharging treated water into natural surfaces without harming the aquatic ecosystem (Kioussis, Wheaton, & Kofinas, 2000).

Polymer Synthesis

The compound has shown utility in the synthesis of nearly monodisperse polystyrene-polypeptide block copolymers through a well-controlled ring-opening polymerisation of N-carboxyanhydrides, promoted by primary amine hydrochlorides. This technique yields copolymers with very narrow molecular weight distributions, highlighting its application in materials science for creating advanced polymeric materials with precise properties (Dimitrov & Schlaad, 2003).

Bioconjugation Studies

Investigations into the mechanism of amide formation by carbodiimide in aqueous media have utilized compounds related to 3,3-Dichloroprop-2-en-1-amine hydrochloride. These studies have helped to elucidate the chemical interactions between carboxylic acids and amines, contributing to our understanding of bioconjugation processes, which are critical for drug development and molecular biology (Nakajima & Ikada, 1995).

Organic Synthesis Applications

The compound has been used in various organic synthesis reactions, such as the DTBB-catalysed lithiation of 2,3-dichloropropene, leading to the synthesis of functionalized methylenic 1,4-diols and tetrahydrofurans. This showcases its role in constructing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Huerta, Gómez, Guijarro, & Yus, 1995).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

As a research chemical, 3,3-Dichloroprop-2-en-1-amine hydrochloride could be used in a variety of research applications . Its future directions would largely depend on the specific research context in which it is used.

properties

IUPAC Name

3,3-dichloroprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRKAZGRXXRRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.